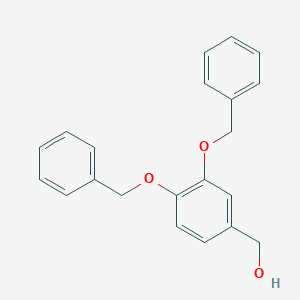

3,4-Bis(benzyloxy)benzyl alcohol

Description

Contextual Significance of Benzylic Alcohol Functionalities in Organic Synthesis

The benzylic alcohol moiety, characterized by a hydroxyl group attached to a carbon atom which is, in turn, bonded to an aromatic ring, is a cornerstone of organic synthesis. wikipedia.org Its significance is multifaceted. Firstly, the hydroxyl group can readily undergo a variety of transformations; it can be esterified with carboxylic acids to form benzyl (B1604629) esters or etherified. wikipedia.org Secondly, the benzylic position is activated towards oxidation, allowing for the controlled conversion of the alcohol to the corresponding benzaldehyde (B42025) or benzoic acid derivatives, which are themselves valuable synthetic intermediates.

Furthermore, the benzyl group is extensively used as a protecting group for alcohols and carboxylic acids in multi-step syntheses. wikipedia.orgwikipedia.org Benzyl ethers, for instance, are stable under a wide range of reaction conditions but can be selectively cleaved under mild hydrogenolysis conditions. wikipedia.org This strategic protection and deprotection is a fundamental concept in the synthesis of complex molecules where specific functional groups must be shielded from undesired reactions. wikipedia.org

Aromatic Scaffolds in Advanced Chemical Synthesis: Emphasis on Dibenzyloxy Systems

Aromatic scaffolds form the core of a vast number of organic molecules, including many pharmaceuticals and materials. The substitution pattern on these rings dictates their electronic properties and their spatial arrangement, which in turn influences their reactivity and biological activity. The 3,4-dioxygenated phenyl motif, in particular, is a common feature in many bioactive natural products and synthetic drugs.

The 3,4-bis(benzyloxy) system is of particular importance as it serves as a protected form of a catechol (1,2-dihydroxybenzene) moiety. Catechols are susceptible to oxidation, and protecting the hydroxyl groups as benzyl ethers allows for chemical manipulations on other parts of the molecule without affecting the sensitive catechol unit. The subsequent removal of the benzyl groups by hydrogenolysis regenerates the catechol functionality at a late stage in the synthesis. This strategy is notably employed in the synthesis of benzylisoquinoline alkaloids like papaverine, a compound known for its antispasmodic properties. unodc.orgnih.gov The dibenzyloxy substitution pattern provides a robust platform for building molecular complexity while preserving the potential for a free catechol group in the final product.

Overview of 3,4-Bis(benzyloxy)benzyl Alcohol as a Multifunctional Chemical Entity

This compound, with the chemical formula C₂₁H₂₀O₃, is a white crystalline solid that is soluble in many organic solvents but nearly insoluble in water. It serves as a prime example of a multifunctional chemical entity, integrating the reactivity of a primary alcohol with the strategic placement of two benzyl ether protecting groups on an aromatic scaffold.

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of a variety of compounds including pharmaceuticals, dyes, and polymers. Its utility lies in the ability to utilize the alcohol function for chain extension or modification, for instance, through oxidation to the corresponding aldehyde, 3,4-bis(benzyloxy)benzaldehyde, or conversion to a leaving group. Subsequently, the two benzyloxy groups can be removed to unmask a catechol functionality, which can be crucial for the biological activity or further derivatization of the target molecule. The preparation of this compound can be achieved through the reduction of 3,4-bis(benzyloxy)benzaldehyde.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [3,4-bis(phenylmethoxy)phenyl]methanol | nih.gov |

| CAS Number | 1699-58-7 | nih.gov |

| Molecular Formula | C₂₁H₂₀O₃ | nih.gov |

| Molar Mass | 320.38 g/mol | nih.gov |

| Appearance | White crystals or crystalline powder | |

| Solubility | Soluble in alcohols, ethers, and ketones; almost insoluble in water at room temperature. |

Structure

3D Structure

Properties

IUPAC Name |

[3,4-bis(phenylmethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-13,22H,14-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADVXQNFPXBLDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168768 | |

| Record name | 3,4-Bis(benzyloxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699-58-7 | |

| Record name | 3,4-Bis(phenylmethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1699-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Bis(benzyloxy)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001699587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC145670 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Bis(benzyloxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-bis(benzyloxy)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Bisbenzyloxybenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JHA3J38EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,4 Bis Benzyloxy Benzyl Alcohol

Precursor-Based Synthesis Strategies

Reduction of Aromatic Carbonyl Derivatives

A common and direct approach to synthesizing 3,4-Bis(benzyloxy)benzyl alcohol is through the reduction of the corresponding aldehyde or benzoic acid derivatives. These methods are often favored for their efficiency and high yields.

The reduction of 3,4-Bis(benzyloxy)benzaldehyde is a frequently employed method for preparing this compound. This transformation can be effectively carried out using various reducing agents. One of the most common and mild reagents for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. For instance, treating 3,4-Bis(benzyloxy)benzaldehyde with sodium borohydride in methanol leads to the formation of this compound in high yield. ijcea.org

Another method involves catalytic hydrogenation, where hydrogen gas is used in the presence of a catalyst. This approach is noted for its mild reaction conditions and high selectivity, making it suitable for large-scale synthesis.

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| 3,4-Bis(benzyloxy)benzaldehyde | Sodium Borohydride (NaBH₄) | Methanol | Room Temperature | This compound | High |

| 3,4-Bis(benzyloxy)benzaldehyde | Hydrogen Gas (H₂) | - | Presence of a catalyst | This compound | High |

This table presents common methods for the reduction of 3,4-Bis(benzyloxy)benzaldehyde.

Derivatives of 3,4-Bis(benzyloxy)benzoic acid, such as its esters or acid chlorides, can also serve as precursors to this compound. These functional groups can be reduced to the corresponding alcohol using more powerful reducing agents than those used for aldehydes.

For example, esters of 3,4-Bis(benzyloxy)benzoic acid can be effectively reduced to the benzylic alcohol using strong hydrides like lithium aluminum hydride (LiAlH₄). This reaction is typically carried out in an aprotic solvent such as diethyl ether or tetrahydrofuran.

While direct reduction of the carboxylic acid is possible, it often requires harsher conditions. Conversion to an ester followed by reduction is a common two-step alternative. Similarly, the acid can be converted to an acid chloride, which is then reduced to the alcohol.

Multistep Synthetic Sequences

A key step in the multistep synthesis of this compound is the protection of the hydroxyl groups of a starting material like protocatechualdehyde (3,4-dihydroxybenzaldehyde) or protocatechuic acid (3,4-dihydroxybenzoic acid). The benzyl (B1604629) group (Bn) is a common protecting group for alcohols and phenols due to its stability under a variety of reaction conditions and its relatively straightforward removal by hydrogenolysis. wikipedia.org

The benzylation is typically achieved by treating the dihydroxy compound with benzyl chloride or benzyl bromide in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable solvent like dimethylformamide (DMF) or acetone. This reaction results in the formation of the corresponding bis(benzyloxy) derivative. For example, reacting protocatechualdehyde with benzyl chloride in the presence of a base yields 3,4-Bis(benzyloxy)benzaldehyde, which can then be reduced to the target alcohol as described previously. sigmaaldrich.comoakwoodchemical.com

| Starting Material | Reagent | Base | Solvent | Product |

| Protocatechualdehyde | Benzyl Chloride | Potassium Carbonate | DMF | 3,4-Bis(benzyloxy)benzaldehyde |

| Protocatechuic Acid | Benzyl Bromide | Sodium Hydride | Acetone | 3,4-Bis(benzyloxy)benzoic acid benzyl ester |

This table illustrates the benzylation of common starting materials.

Once the aromatic hydroxyl groups are protected, various functional group interconversions can be strategically employed to introduce the benzylic alcohol moiety.

If the starting material is a benzoic acid derivative, such as 3,4-bis(benzyloxy)benzoic acid, it can be converted to the corresponding benzyl alcohol. A common strategy involves first converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) and then reducing the ester to the alcohol with a reagent like lithium aluminum hydride.

Alternatively, a C–H oxidation strategy can be employed on a precursor like 3,4-bis(benzyloxy)toluene. Recent advancements in synthetic methodology have provided methods for the selective oxidation of benzylic C–H bonds to alcohols, which can be a powerful tool for such transformations. acs.org

Another approach involves the halogenation of a precursor like 3,4-dimethoxytoluene (B46254) to form a benzyl halide, which can then be hydrolyzed to the benzyl alcohol. A similar sequence can be envisioned starting from a 3,4-bis(benzyloxy) derivative. For example, 3,4-dimethoxybenzyl alcohol can be halogenated using thionyl chloride (SOCl₂) to produce 3,4-dimethoxybenzyl chloride. ijcea.org This intermediate can then undergo further reactions.

Emerging and Specialized Synthetic Routes for Benzylic Alcohols

While the reduction of a corresponding aldehyde is a standard method, research into the direct formation and modification of benzylic alcohols continues to yield novel and specialized strategies. These emerging routes often offer advantages in terms of selectivity, efficiency, and environmental impact.

The selective oxidation of benzylic C-H bonds to form benzylic alcohols presents a significant challenge due to the propensity for over-oxidation to ketones or carboxylic acids. acs.org However, recent advancements have demonstrated the utility of radical-mediated pathways to achieve this transformation with high selectivity.

One notable method employs bis(methanesulfonyl) peroxide as an oxidant, which allows for the selective mono-oxidation of alkylated benzenes into benzylic mesylates. acs.orgorganic-chemistry.org These intermediates can then be readily converted to the corresponding benzylic alcohols. acs.org A key aspect of this method's success is the proposed proton-coupled electron transfer (PCET) mechanism, which differs from other oxidation pathways and accounts for the high selectivity observed. acs.orgorganic-chemistry.org This approach demonstrates broad substrate scope and tolerance for various functional groups, including those sensitive to typical oxidative conditions like olefins and alkynes. acs.org

Another strategy involves the use of N-oxyl radicals to mediate hydrogen atom transfer (HAT) from the benzylic C-H bond. acs.org The reactivity in these systems can be finely tuned by modifying the electronic properties of both the benzyl alcohol substrate and the N-oxyl radical. acs.org Studies have shown that the rate of these HAT reactions can be accurately predicted using parameters such as substituent constants and calculated spin populations on the radical's N-O• fragment. acs.org Furthermore, reactive oxygen species (ROS), which are radical in nature, have been identified as the primary oxidizing agents in some catalytic systems, such as those using in-situ generated H₂O₂ with AuPd nanoalloys, for the selective oxidation of benzyl alcohol. cardiff.ac.uk The reactivity of key radical intermediates, like ketyl and benzoyl radicals, can also be modulated through supramolecular interactions, for instance with cucurbit nih.govuril, to improve the selectivity of photo-induced oxidation of benzyl alcohol to the aldehyde, thereby preventing over-oxidation. rsc.org

While direct application to the complex structure of this compound has not been extensively documented, these radical-based principles for selective benzylic C-H functionalization represent a promising frontier. They offer a potential alternative to the traditional multi-step sequence, possibly enabling direct conversion from 3,4-bis(benzyloxy)toluene.

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For benzylic alcohols and their precursors, this has led to the exploration of less toxic reagents, recyclable catalysts, and greener solvents.

A notable development is the use of iron chlorides (FeCl₃·6H₂O or FeCl₂·4H₂O) as inexpensive and environmentally benign catalysts for the etherification of benzyl alcohols. acs.orgresearchgate.net These reactions can be performed in propylene (B89431) carbonate, a green and recyclable solvent, to produce symmetrical and unsymmetrical ethers, which are structurally related to the benzyl ether groups in the target molecule. acs.orgresearchgate.net This approach generates only water as a stoichiometric byproduct, resulting in a high atom economy. acs.org

In the context of oxidation and reduction reactions, catalytic methods offer significant advantages. For the oxidation of alcohols to aldehydes (the reverse of the target synthesis), catalysts based on pyrazole (B372694) derivatives have been optimized. researchgate.net For the synthesis of benzylic alcohols, visible-light-induced photocatalysis has been employed for the decarboxylative hydroxylation of carboxylic acids using molecular oxygen as the ultimate oxidant. organic-chemistry.org Another approach involves the catalytic transfer hydrogenation of alkynes, providing a route to alcohols under mild conditions. organic-chemistry.org

For the specific synthesis of this compound, the key reduction step from the corresponding aldehyde is often accomplished using sodium borohydride (NaBH₄). ias.ac.inijcea.org This reagent is highly chemoselective for aldehydes and ketones and can be used in alcoholic solvents like methanol or ethanol, which are relatively green. acs.orgijcea.org To further enhance the green credentials of the synthesis, the choice of solvent and the efficiency of the catalyst are paramount. For instance, trifluorotoluene has been recommended as a greener alternative to chlorinated solvents like dichloromethane (B109758) in benzylation reactions. nih.gov

The table below summarizes some eco-friendly approaches relevant to benzylic alcohol synthesis.

| Methodology | Catalyst/Reagent | Solvent | Key Feature | Reference |

| Benzylic Etherification | Iron(III) Chloride | Propylene Carbonate | Green, recyclable solvent; high atom economy. | acs.org |

| Decarboxylative Hydroxylation | Photocatalyst | Various | Uses visible light and molecular oxygen. | organic-chemistry.org |

| Aldehyde Reduction | Sodium Borohydride | Methanol/Ethanol | High chemoselectivity for carbonyls. | ijcea.org |

| Benzylation | 2-Benzyloxypyridine/MeOTf | Trifluorotoluene | Greener solvent alternative to CH₂Cl₂. | nih.gov |

Optimization of Reaction Conditions and Purity Control in the Synthesis of this compound

Achieving high yield and purity in the synthesis of this compound requires careful optimization of the reaction conditions for the final reduction step and rigorous purification of the product. The reduction of 3,4-bis(benzyloxy)benzaldehyde is typically performed using a reducing agent like sodium borohydride (NaBH₄).

The optimization of such a reduction involves several key parameters, drawing parallels from studies on similar transformations like the catalytic oxidation of benzyl alcohol. researchgate.net

Reagent Stoichiometry: The molar ratio of the reducing agent (NaBH₄) to the aldehyde is critical. An insufficient amount will lead to incomplete conversion, while a large excess can complicate the work-up procedure and is economically inefficient. Typically, a modest excess (e.g., 1.5 to 4 equivalents) is used to ensure the reaction goes to completion. ijcea.org

Solvent: The choice of solvent can influence reaction rate and solubility of reactants. For NaBH₄ reductions, protic solvents like methanol or ethanol are commonly used. ijcea.org The reaction may also be performed in solvent mixtures, such as THF/water, to ensure all components remain in solution. ias.ac.in

Temperature: These reductions are often carried out at low temperatures (e.g., 0 °C) initially to control the exothermic reaction, followed by stirring at room temperature to ensure completion. ijcea.org

Reaction Time: The reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material. Stirring overnight is a common practice to ensure the reaction is finished. ijcea.org

The table below illustrates a hypothetical optimization study for the reduction of 3,4-Bis(benzyloxy)benzaldehyde, based on typical conditions reported for analogous reactions.

| Parameter | Condition A | Condition B | Condition C (Optimized) | Comment |

| NaBH₄ (equiv.) | 1.1 | 5.0 | 2.5 | Balances conversion rate and ease of work-up. |

| Solvent | Dichloromethane | Water | Methanol/Dichloromethane | Ensures solubility of both aldehyde and reductant. |

| Temperature | Room Temp | 50 °C | 0 °C to Room Temp | Controls initial exothermicity for safety and selectivity. |

| Time | 2 h | 24 h | 12 h (monitored by TLC) | Avoids potential side reactions from prolonged times. |

Purity Control is paramount for isolating the final product. After the reaction is complete, a standard work-up procedure involves quenching the excess reducing agent with a dilute acid or water, followed by extraction of the product into an organic solvent like dichloromethane or ethyl acetate. ijcea.org The combined organic layers are then washed with brine and dried over an anhydrous salt such as Na₂SO₄.

Final purification is almost always achieved through column chromatography on silica (B1680970) gel. The choice of eluent (a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate) is crucial to separate the desired this compound from any unreacted aldehyde and other impurities. The purity of the final product is then confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry. ias.ac.inijcea.org

Chemical Reactivity and Transformation Pathways of 3,4 Bis Benzyloxy Benzyl Alcohol

Reactions at the Primary Hydroxyl Group

The primary hydroxyl group in 3,4-bis(benzyloxy)benzyl alcohol is a key site for functional group transformations, particularly oxidation and etherification reactions.

Oxidation Reactions

The oxidation of primary alcohols is a fundamental transformation in organic chemistry, yielding either aldehydes or carboxylic acids depending on the reagents and reaction conditions employed. libretexts.org

The selective oxidation of this compound to its corresponding aldehyde, 3,4-bis(benzyloxy)benzaldehyde, is a crucial transformation. oakwoodchemical.comsigmaaldrich.comtcichemicals.com This conversion requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of methods have been developed for the selective oxidation of benzylic alcohols. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Photocatalytic systems, such as those employing Eosin Y with blue LED irradiation in an oxygen atmosphere, offer an environmentally friendly approach. organic-chemistry.org This method has demonstrated broad functional group tolerance and high yields for the oxidation of various benzyl (B1604629) alcohols to aldehydes. organic-chemistry.org Another strategy involves the use of copper(II) complexes as catalysts, which can facilitate the aerobic oxidation of benzylic alcohols to aldehydes under mild conditions. researchgate.net Additionally, organocatalytic aerobic oxidation protocols have been developed that proceed through a 1,5-hydrogen atom transfer mechanism. organic-chemistry.org

Table 1: Reagents for Selective Oxidation of Benzyl Alcohols to Aldehydes

| Catalyst/Reagent System | Conditions | Notes |

|---|---|---|

| Eosin Y / O₂ | Blue LED irradiation | Green, metal-free photochemical method. organic-chemistry.org |

| Copper(II) Complexes | Aerobic oxidation | Can be mediated by radicals like TEMPO. researchgate.net |

| Organocatalysts | Aerobic oxidation | Proceeds via intramolecular hydrogen atom transfer. organic-chemistry.org |

| Dess-Martin Periodinane (DMP) | Dichloromethane (B109758) | Offers high yields under non-acidic conditions. libretexts.org |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Milder than chromic acid, stops at the aldehyde stage. libretexts.org |

Further oxidation of the intermediate aldehyde or direct, more vigorous oxidation of this compound leads to the formation of 3,4-bis(benzyloxy)benzoic acid. Strong oxidizing agents are typically employed for this transformation. libretexts.org

A common and effective method involves a two-step, one-pot procedure using sodium hypochlorite (B82951) (NaOCl) and (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) under phase-transfer conditions, followed by oxidation with sodium chlorite (B76162) (NaClO₂). nih.gov This protocol is known for its compatibility with a wide range of sensitive functional groups. nih.gov Other powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid (prepared from CrO₃ and sulfuric acid) are also capable of converting primary alcohols directly to carboxylic acids. libretexts.orgquizlet.com The oxidation of benzyl alcohol to benzoic acid using KMnO₄ in a basic aqueous solution is a classic example of this type of reaction. quizlet.com

Table 2: Reagents for Oxidation of Primary Alcohols to Carboxylic Acids

| Reagent(s) | Key Features |

|---|---|

| NaOCl, TEMPO, then NaClO₂ | Mild, one-pot, two-step procedure with high functional group tolerance. nih.gov |

| Potassium Permanganate (KMnO₄) | Strong oxidizing agent, often used in basic aqueous solutions. libretexts.orgquizlet.com |

| Chromic Acid (H₂CrO₄) | Strong oxidizing agent, prepared from CrO₃ and H₂SO₄. libretexts.org |

| Molecular Oxygen (O₂) with Catalysts | Can be used with various transition metal catalysts. researchgate.netorganic-chemistry.org |

Etherification Reactions

Etherification reactions involving the hydroxyl group of this compound can be categorized into homo-etherification (self-etherification) and cross-etherification with other alcohols. These reactions are typically catalyzed by acids. scispace.commdpi.com

The self-condensation of a benzylic alcohol to form a dibenzyl ether is known as homo-etherification. This reaction is often observed as a competing process during acid-catalyzed reactions of benzylic alcohols. scispace.commdpi.com For instance, in the acid-catalyzed reaction of glycerol (B35011) with benzyl alcohol, the formation of dibenzyl ether through self-etherification of benzyl alcohol is a significant side reaction. scispace.commdpi.com The mechanism generally involves the protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule to form a stable benzylic carbocation. This carbocation is then attacked by the oxygen of another alcohol molecule. nih.govresearchgate.net The use of solid acid catalysts, such as zeolites and certain clays, can promote this reaction. scispace.comresearchgate.net Iron(III) chloride has also been shown to catalyze the symmetrical etherification of benzylic alcohols. acs.orgresearchgate.net

Cross-etherification involves the reaction of this compound with a different alcohol to form an unsymmetrical ether. Achieving high selectivity in cross-etherification can be challenging due to the competing homo-etherification of both alcohol substrates. acs.org

Several strategies have been developed to promote selective cross-etherification. One approach involves the use of specific catalyst systems, such as iron(II) chloride in the presence of a pyridine (B92270) bis-thiazoline ligand, which has shown high selectivity for the formation of nonsymmetrical ethers from benzylic alcohols. acs.org Another method utilizes alkoxyhydrosilanes as mediators for the cross-etherification between secondary benzylic alcohols and aliphatic alcohols. nih.govrsc.org This reaction is believed to proceed through the formation of a carbocation from the benzylic alcohol. rsc.org Zeolites have also been employed as catalysts for the etherification of benzylic alcohols with various other alcohols. google.com

Table 3: Catalytic Systems for Etherification of Benzylic Alcohols

| Reaction Type | Catalyst/Reagent System | Substrates | Product Type |

|---|---|---|---|

| Homo-etherification | Iron(III) chloride (FeCl₃·6H₂O) | Benzylic alcohols | Symmetrical ethers |

| Cross-etherification | Iron(II) chloride (FeCl₂·4H₂O) / Pyridine bis-thiazoline ligand | Benzylic alcohols and other alcohols | Nonsymmetrical ethers |

| Cross-etherification | Alkoxyhydrosilanes | Secondary benzylic alcohols and aliphatic alcohols | Unsymmetrical dialkyl ethers |

| Cross-etherification | Zeolites | Benzylic alcohols and various alcohols | Symmetrical and nonsymmetrical ethers |

C-O Bond Activation and Subsequent Functionalization

The primary alcohol functional group in this compound is a key site for chemical reactions. The activation of the C-O bond in the benzylic alcohol moiety enables its conversion into other functional groups, a critical step in the synthesis of more complex molecules.

One common transformation is the conversion of the alcohol to an ether. For instance, methods for the direct oxidative cross-coupling of benzylic C-H bonds with alcohols have been developed, providing a route to benzyl ethers. chemrxiv.org While this typically involves the activation of a C-H bond on a different substrate to react with an alcohol, the principle of forming a benzylic ether bond is relevant. The hydroxyl group of this compound can act as the nucleophile in such reactions.

Furthermore, the activation of benzylic C-H bonds for C-O bond formation is a known strategy. researchgate.net This can be achieved through various catalytic systems, including electrochemical methods that avoid harsh oxidants. researchgate.net While these methods are often applied to the C-H bonds of toluene (B28343) and its derivatives, the underlying principles can be extended to the functionalization of the benzylic alcohol group in this compound. mdpi.com The activation can lead to the formation of esters or ethers, depending on the reaction partner. For example, copper-catalyzed cross-coupling reactions can form benzyl ethers from benzylic C-H bonds and alcohols. chemrxiv.org

The reactivity of the benzylic position is also highlighted in reactions such as benzylation of aromatics, where benzyl alcohol itself can act as a benzylating agent under acidic conditions, proceeding through a benzyl carbocation intermediate. researchgate.net This indicates the potential for the alcohol group of this compound to be activated and participate in substitution reactions.

Specific examples of C-O bond activation and functionalization of benzyl alcohol derivatives include:

Etherification: Direct coupling with other alcohols catalyzed by transition metals.

Esterification: Reaction with carboxylic acids or their derivatives.

Substitution: Conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution.

These transformations underscore the synthetic utility of the benzylic alcohol group, allowing for the construction of more elaborate molecular architectures.

Transformations Involving the Benzyloxy Protecting Groups

The two benzyloxy groups in this compound serve as protecting groups for the catechol-like diol functionality. Their removal or modification is a crucial aspect of synthetic strategies utilizing this compound.

The selective cleavage of the benzyl ether bonds is essential to unmask the hydroxyl groups at the final stages of a synthesis. Several methods are available, each with its own advantages and substrate compatibility.

Catalytic hydrogenation is a widely employed and generally efficient method for the deprotection of benzyl ethers. organic-chemistry.orgwikipedia.org This reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. The process, known as hydrogenolysis, cleaves the C-O bond of the benzyl ether, liberating the free alcohol and producing toluene as a byproduct. organic-chemistry.org

The efficiency of this method can be influenced by various factors, including the catalyst, solvent, and the presence of other functional groups in the molecule. For instance, the choice of catalyst and solvent can allow for selective debenzylation. Rhodium on alumina (B75360) (Rh/Al2O3) in methanol (B129727) can selectively cleave phenolic benzyl ethers. The reaction is often carried out under a hydrogen atmosphere, but transfer hydrogenation using reagents like formic acid or ammonium (B1175870) formate (B1220265) can also be effective. acs.org

Recent advancements have focused on improving the efficiency and applicability of this method. For example, the use of a mixed catalyst system, such as palladium combined with niobic acid-on-carbon, has been shown to facilitate the hydrogenative deprotection of O-benzyl groups. nih.gov

Table 1: Catalytic Hydrogenation Conditions for Benzyl Ether Deprotection

| Catalyst | Hydrogen Source | Solvent | Notes |

| Pd/C | H₂ gas | Ethanol (B145695), Methanol, THF | Standard and widely used method. |

| Rh/Al₂O₃ | H₂ gas | Methanol | Selective for phenolic benzyl ethers. |

| Pd/C | Formic Acid | - | Catalytic transfer hydrogenation. acs.org |

| Pd and Niobic Acid/C | H₂ gas | - | Enhanced deprotection efficiency. nih.gov |

This table provides a summary of common catalytic systems for benzyl ether deprotection.

Oxidative methods provide an alternative to hydrogenation for benzyl ether cleavage, which is particularly useful when the substrate contains functional groups sensitive to reduction, such as alkenes or alkynes. acs.orgacs.org A common reagent for this purpose is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orgnih.gov

While simple benzyl ethers react more slowly with DDQ compared to p-methoxybenzyl (PMB) ethers, their cleavage can be achieved. organic-chemistry.orgnih.gov Recent developments have shown that visible-light-mediated debenzylation using DDQ, either stoichiometrically or catalytically, can effectively cleave benzyl ethers in the presence of various functional groups. acs.orgacs.orgresearchgate.net This method often involves irradiation with visible light (e.g., 525 nm) and can be performed in solvents like dichloromethane with a small amount of water. acs.orgresearchgate.net The development of catalytic protocols using DDQ with a co-catalyst like tert-butyl nitrite (B80452) under air further enhances the practicality of this method. acs.org

Other oxidative systems, such as those employing nitroxyl (B88944) radicals like TEMPO in conjunction with a co-oxidant, have also been developed for the deprotection of benzyl groups. nih.gov

Table 2: Oxidative Cleavage of Benzyl Ethers with DDQ

| Reagent System | Conditions | Substrate Scope |

| DDQ (stoichiometric) | CH₂Cl₂/H₂O, room temp | Slower for simple benzyl ethers. nih.gov |

| DDQ (stoichiometric or catalytic) | Visible light (525 nm), CH₂Cl₂/H₂O | Tolerates azides, alkenes, alkynes. acs.orgacs.org |

| DDQ (catalytic) with tert-butyl nitrite | Visible light, air (terminal oxidant) | Avoids stoichiometric byproducts. acs.org |

This table summarizes conditions for the oxidative deprotection of benzyl ethers using DDQ.

Cleavage of benzyl ethers can also be accomplished under acidic conditions, although this method is generally limited to substrates that can withstand strong acids. organic-chemistry.orgwikipedia.org The reaction proceeds via protonation of the ether oxygen, followed by cleavage of the C-O bond.

However, acid-catalyzed deprotection can be accompanied by side reactions. For instance, in the case of O-benzyltyrosine, acid-catalyzed O- to C-migration of the benzyl group can occur. nih.gov The choice of the acidic reagent and solvent system is therefore critical to minimize these unwanted transformations. For example, using hydrogen bromide in a mixture of phenol (B47542) and p-cresol (B1678582) has been shown to reduce this side reaction compared to using HBr in trifluoroacetic acid. nih.gov

The benzyloxy groups themselves are generally stable and less prone to substitution reactions compared to the benzylic alcohol. However, the reactivity of the benzylic carbon in the ether linkage is influenced by the adjacent phenyl ring, which can stabilize a positive charge in a transition state. This makes benzylic positions generally more reactive towards nucleophilic substitution than simple alkyl groups, particularly in Sₙ1-type reactions where a carbocation intermediate is formed. stackexchange.compearson.com

While direct substitution on the benzyloxy groups of this compound is not a common transformation, the principles of benzylic reactivity are relevant. The stability of a potential benzylic carbocation intermediate makes the C-O bond susceptible to cleavage under certain conditions, as seen in the acid-catalyzed deprotection methods. The reactivity is also influenced by the nature of the nucleophile and the reaction conditions, which can favor either Sₙ1 or Sₙ2 pathways. stackexchange.comyoutube.com For instance, with a weak nucleophile, an Sₙ1 pathway involving carbocation formation is more likely. stackexchange.com

Selective Deprotection Methodologies

Reactions of the Aromatic Ring

The benzene (B151609) ring in this compound is rendered electron-rich by the presence of two benzyloxy substituents. These groups, through resonance effects, donate electron density to the aromatic system, thereby activating it towards electrophilic attack and influencing the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (Considering Ring Activation by Benzyloxy Groups)

The two benzyloxy groups at the 3- and 4-positions of the benzyl alcohol are powerful activating groups in electrophilic aromatic substitution (EAS) reactions. libretexts.org They are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. In the case of this compound, the positions ortho to the benzyloxy groups (2- and 5-positions) and the position para to the 4-benzyloxy group (which is the 1-position, already occupied by the hydroxymethyl group) are the most activated sites. Given the steric hindrance from the existing substituents, electrophilic attack is most likely to occur at the less hindered 5-position.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, would be expected to yield 5-nitro-3,4-bis(benzyloxy)benzyl alcohol. youtube.comchemguide.co.uk Similarly, halogenation with reagents like bromine or chlorine in the presence of a Lewis acid catalyst would lead to the corresponding 5-bromo- or 5-chloro-3,4-bis(benzyloxy)benzyl alcohol. libretexts.orglibretexts.org

The Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring, is another important EAS reaction. youtube.comlibretexts.orgyoutube.com Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst such as aluminum chloride, one would anticipate the formation of a ketone, for example, 5-acetyl-3,4-bis(benzyloxy)benzyl alcohol. youtube.com A related reaction is the Vilsmeier-Haack reaction, which uses a milder electrophile (the Vilsmeier reagent, formed from a substituted amide and phosphorus oxychloride) to introduce a formyl group, yielding an aldehyde. jk-sci.comwikipedia.orgchemistrysteps.comambeed.comorganic-chemistry.org For this compound, this would result in the formation of 5-formyl-3,4-bis(benzyloxy)benzyl alcohol. The Vilsmeier-Haack reaction is particularly well-suited for electron-rich aromatic compounds. jk-sci.comwikipedia.orgchemistrysteps.com

| Electrophilic Aromatic Substitution Reaction | Typical Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3,4-bis(benzyloxy)benzyl alcohol |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3,4-bis(benzyloxy)benzyl alcohol |

| Chlorination | Cl₂, AlCl₃ | 5-Chloro-3,4-bis(benzyloxy)benzyl alcohol |

| Friedel-Crafts Acylation (e.g., Acetylation) | CH₃COCl, AlCl₃ | 5-Acetyl-3,4-bis(benzyloxy)benzyl alcohol |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-Formyl-3,4-bis(benzyloxy)benzyl alcohol |

C-C Coupling Reactions for the Formation of Polyaromatic Scaffolds (e.g., Diphenylmethane (B89790) Derivatives)

The synthesis of polyaromatic scaffolds, such as diphenylmethane derivatives, from this compound typically involves its conversion into a more reactive species suitable for C-C coupling reactions. A common strategy is the conversion of the benzylic alcohol to a benzyl halide (e.g., bromide or chloride), which can then participate in various palladium-catalyzed cross-coupling reactions.

One of the most powerful methods for forming C-C bonds is the Suzuki-Miyaura coupling reaction. beilstein-journals.orglibretexts.orgyoutube.com This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. To form a diphenylmethane derivative, 3,4-bis(benzyloxy)benzyl bromide could be coupled with a variety of arylboronic acids. nih.gov For example, reaction with phenylboronic acid would yield 3,4-bis(benzyloxy)diphenylmethane.

The Heck reaction is another palladium-catalyzed C-C coupling reaction that could be employed. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction typically couples an organic halide with an alkene. If this compound were converted to a halide, it could be reacted with an alkene like styrene (B11656) to form a stilbene (B7821643) derivative. sctunisie.orgresearchgate.net

These coupling reactions offer a versatile route to a wide range of polyaromatic structures, where the 3,4-bis(benzyloxy)phenyl moiety can be linked to other aromatic or vinyl groups. The choice of coupling partners and reaction conditions allows for the synthesis of complex molecules with diverse electronic and steric properties.

| C-C Coupling Reaction | Reactant from this compound | Coupling Partner | Catalyst/Base System | Expected Product Class |

| Suzuki-Miyaura Coupling | 3,4-Bis(benzyloxy)benzyl bromide | Arylboronic acid (e.g., Phenylboronic acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Diphenylmethane derivatives |

| Heck Reaction | 3,4-Bis(benzyloxy)benzyl bromide | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Stilbene derivatives |

Strategic Applications As a Synthetic Precursor and Building Block

Foundation in the Synthesis of Complex Organic Molecules

The compound serves as a critical starting material for the total synthesis of intricate molecules, particularly those inspired by or derived from natural sources. Its structure provides a pre-functionalized aromatic ring that can be elaborated into more complex systems.

The synthesis of natural products and their analogs often requires the precise assembly of molecular fragments. 3,4-Bis(benzyloxy)benzaldehyde has proven instrumental in this area, particularly in the synthesis of flavonoids and related compounds. In the total synthesis of a class of natural products known as 5,7,8-trioxygenated homoisoflavonoids, this aldehyde undergoes an aldol (B89426) condensation with a protected chroman-4-one to form a key benzylidene intermediate. researchgate.netresearchgate.net This reaction effectively joins the two major parts of the target molecule.

Furthermore, this synthetic route allows for the control of stereochemistry. The resulting intermediate can undergo asymmetric transfer hydrogenation using a Noyori-type ruthenium catalyst to produce 3-benzylchroman-4-ones with a specific (R)-configuration in high yield and enantiomeric excess. acs.org This control is vital, as the biological activity of complex molecules is often dependent on their specific three-dimensional arrangement.

In another example, the aldehyde is used to generate specific stereoisomers of amino acid derivatives. Reaction with an oxazolidinone produces a single diastereomer, which upon hydrogenation, yields (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, a valuable chiral building block. Similarly, derivatives like (R)-Methyl 3-(3,4-bis(benzyloxy)phenyl)-2-hydroxy-propanoate are key intermediates in the total synthesis of natural products such as tournefolic acid A. arizona.edu

Table 1: Application in the Synthesis of Natural Product Analogs

| Precursor | Reagent/Reaction | Intermediate/Product | Target Class | Ref |

|---|---|---|---|---|

| 3,4-Bis(benzyloxy)benzaldehyde | Aldol condensation with 5,7,8-trimethoxychroman-4-one | (E)-3-(3′,4′-Bis(benzyloxy)benzylidene)-5,7,8-trimethoxychroman-4-one | Homoisoflavonoids | researchgate.netresearchgate.net |

The compound is a key building block for constructing complex heterocyclic systems, which are prevalent in medicinal chemistry. The synthesis of homoisoflavonoids, for instance, involves the creation of a chroman-4-one heterocyclic system where the 3,4-bis(benzyloxy)phenyl group is installed as a key substituent. researchgate.netresearchgate.net

Its utility extends to the synthesis of other important heterocyclic scaffolds. The 2-phenyl-benzofuran skeleton, a privileged structure in drug discovery, can be assembled using a strategy that involves intermediates derived from 3,4-bis(benzyloxy)benzyl alcohol. arizona.edu Specifically, a 2-(3,4-bis(benzyloxy)phenyl)benzo[b]furan-4-carbaldehyde intermediate is constructed, showcasing the compound's role in forming this medicinally relevant heterocycle. arizona.edu

Contribution to Diverse Chemical Libraries

The creation of chemical libraries containing a wide array of different molecules is fundamental to drug discovery and materials science. This compound provides a versatile scaffold that can be systematically modified to generate large sets of related compounds.

The 3,4-bis(benzyloxy)phenyl moiety acts as a foundational scaffold upon which new molecular architectures can be built. In the synthesis of homoisoflavonoids and benzofurans, it serves as a stable platform that allows for extensive chemical modifications on other parts of the molecule. researchgate.netarizona.edu Once the core structure is assembled, the benzyl (B1604629) protecting groups can be removed to yield a catechol functionality, which can then be used for further derivatization, leading to a diverse range of final products from a common intermediate.

The precise structure of this compound makes it an excellent building block for the ordered, repeating structures found in advanced materials like dendrimers. Dendrimers are highly branched, tree-like macromolecules with well-defined structures, and their synthesis requires precise, stepwise growth.

Research has shown that 3,4-bis(benzyloxy)benzaldehyde is used in the synthesis of chiral, nonracemic AB₂ monomers, which are fundamental units for constructing dendrimers. acs.org In these syntheses, the aldehyde is reacted with a benzylphosphonate ester in a Horner-Wadsworth-Emmons reaction to create a stilbene (B7821643) derivative. researchgate.netacs.org This stilbene is then subjected to a series of reactions, including asymmetric dihydroxylation, to produce the final AB₂ monomer. acs.org This monomer contains two hydroxyl groups (the "B" functionalities) and a protected hydroxyl group (the "A" functionality), allowing it to be methodically incorporated into a growing dendrimer structure.

Table 2: Use in Dendrimer Monomer Synthesis

| Precursor | Reaction Type | Intermediate | Application | Ref |

|---|

Design Principles for Derivatives Incorporating the 3,4-Bis(benzyloxy)phenylmethanol Moiety

The strategic use of 3,4-Bis(benzyloxy)phenylmethanol and its derivatives in synthesis is guided by several key design principles:

Protected Catechol Functionality : The primary principle is the use of the two benzyloxy groups as robust protecting groups for a catechol system. Catechols are electron-rich and easily oxidized, and their free hydroxyl groups can interfere with many standard organic reactions (e.g., those using strong bases or organometallic reagents). By protecting them as benzyl ethers, the catechol moiety is rendered inert to a wide range of synthetic conditions.

Late-Stage Deprotection : The benzyl groups are typically removed in one of the final steps of a synthetic sequence. This is most often achieved through catalytic hydrogenolysis (e.g., using palladium on carbon and a hydrogen atmosphere), a clean and efficient reaction that liberates the free hydroxyl groups to yield the final target molecule. researchgate.netacs.org This strategy ensures that the sensitive catechol is only revealed when it is needed for biological activity or for specific material properties.

Reactive Benzylic Handle : The primary alcohol group (or the corresponding aldehyde) at the benzylic position serves as the key reactive site. This "handle" is used for C-C bond formation through reactions like aldol condensations, Wittig-type reactions, or additions of organometallic reagents, allowing the scaffold to be connected to other parts of the target molecule. researchgate.netresearchgate.net

By adhering to these principles, synthetic chemists can leverage the unique combination of stability and reactivity offered by this compound to achieve the efficient and controlled synthesis of highly complex and functionalized molecules.

Table of Compounds Mentioned

| Compound Name | IUPAC Name |

|---|---|

| This compound | [3,4-Bis(phenylmethoxy)phenyl]methanol |

| 3,4-Bis(benzyloxy)benzaldehyde | 3,4-Bis(phenylmethoxy)benzaldehyde |

| (E)-3-(3′,4′-Bis(benzyloxy)benzylidene)-5,7,8-trimethoxychroman-4-one | (E)-3-{[3,4-Bis(phenylmethoxy)phenyl]methylidene}-5,7,8-trimethoxychroman-4-one |

| (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid |

| Tournefolic acid A | (2R)-2-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |

| 2-(3,4-bis(benzyloxy)phenyl)benzo[b]furan-4-carbaldehyde | 2-[3,4-Bis(phenylmethoxy)phenyl]benzofuran-4-carbaldehyde |

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for verifying the identity and assessing the purity of 3,4-Bis(benzyloxy)benzyl alcohol. These techniques probe the molecular structure at a fundamental level, providing a unique fingerprint of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals corresponding to the aromatic protons of the benzyl (B1604629) and phenyl rings, the benzylic protons of the protecting groups, the methylene (B1212753) protons of the alcohol group, and the hydroxyl proton. rsc.orglibretexts.org Protons on carbons adjacent to an oxygen atom, such as the benzylic CH₂ groups, are deshielded and appear downfield, typically in the range of 3.4-4.5 ppm. libretexts.org The hydroxyl (-OH) proton signal is often a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the carbons of the aromatic rings, the benzylic carbons (CH₂O), and the carbon bearing the alcohol function (CH₂OH). Aromatic carbons typically resonate in the 110-160 ppm region, with those bonded to oxygen appearing further downfield.

2D-NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of ¹H and ¹³C signals. COSY spectra would reveal proton-proton coupling networks, helping to assign protons on the same aromatic ring. HSQC spectra correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Atom Type | Predicted Chemical Shift (ppm) | Notes |

| Benzyl Ether CH₂ | Protons (¹H) | ~5.1 | Singlet, integrating to 4H |

| Alcohol CH₂ | Protons (¹H) | ~4.6 | Singlet or doublet, integrating to 2H |

| Aromatic Rings | Protons (¹H) | 6.8 - 7.5 | Complex multiplet pattern, integrating to 13H |

| Alcohol OH | Proton (¹H) | Variable (e.g., 2.0-5.0) | Broad singlet, position is concentration and solvent dependent libretexts.org |

| Alcohol CH₂ | Carbon (¹³C) | ~65 | |

| Benzyl Ether CH₂ | Carbon (¹³C) | ~71 | |

| Aromatic Rings | Carbons (¹³C) | 114 - 149 | Multiple signals expected |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and gain insight into the structure through analysis of fragmentation patterns. The molecular formula for this compound is C₂₁H₂₀O₃, corresponding to a molecular weight of approximately 320.4 g/mol . nih.gov

In a mass spectrometer, alcohols typically undergo two primary fragmentation pathways: alpha-cleavage and dehydration. libretexts.orglibretexts.org

Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom. For this compound, the most significant alpha-cleavage would be the loss of the 3,4-bis(benzyloxy)phenyl group to generate a [CH₂OH]⁺ fragment, though this is less likely to be the primary fragmentation. A more characteristic fragmentation involves cleavage of the benzyl ether C-O bond or benzylic C-C bond.

Dehydration: This pathway involves the elimination of a water molecule (H₂O), resulting in a fragment ion with a mass 18 units less than the molecular ion (M-18). libretexts.orglibretexts.org

Benzyl Fragment: A very common and often abundant fragment observed in the mass spectra of compounds containing benzyl groups is the tropylium (B1234903) ion at m/z 91, resulting from the cleavage and rearrangement of a benzyl group.

The positive identification of benzyl alcohol derivatives can be achieved by observing a distinct molecular ion and other characteristic ions. nih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 320 | [C₂₁H₂₀O₃]⁺ | Molecular Ion (M⁺) |

| 302 | [C₂₁H₁₈O₂]⁺ | Dehydration (Loss of H₂O) libretexts.org |

| 213 | [C₁₄H₁₃O₂]⁺ | Loss of a benzyl group (C₇H₇) |

| 107 | [C₇H₇O]⁺ | Cleavage of the ether linkage |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its hydroxyl, ether, and aromatic functionalities. nih.gov

O-H Stretch: A prominent, strong, and broad absorption band is expected in the region of 3400-3300 cm⁻¹, which is characteristic of the hydroxyl (-OH) group of the alcohol, with the broadening due to intermolecular hydrogen bonding. libretexts.org

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene (-CH₂-) groups are observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic rings.

C-O Stretch: A strong absorption band corresponding to the C-O stretching of the alcohol and ether groups is expected in the 1250-1000 cm⁻¹ range. libretexts.org The aryl ether C-O stretch and the primary alcohol C-O stretch will likely appear as distinct, strong bands in this region.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch | 3400 - 3300 | Strong, Broad libretexts.org |

| Aromatic Rings | C-H Stretch | > 3000 | Weak to Medium |

| Methylene Groups | C-H Stretch | < 3000 | Medium |

| Aromatic Rings | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aryl Ether | C-O Stretch | ~1250 | Strong |

| Primary Alcohol | C-O Stretch | ~1050 | Strong libretexts.org |

Optical Rotation Measurements for Chiral Derivatives

The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity, and its optical rotation value is zero.

Optical rotation measurements would become a critical characterization technique only for chiral derivatives of this molecule. For instance, if the benzylic alcohol were to participate in a reaction that introduces a chiral center (e.g., esterification with a chiral acid or asymmetric catalysis), the resulting product would be optically active. In such a case, a polarimeter would be used to measure the angle of rotation of plane-polarized light, providing a specific rotation value [α]D that could be used to assess enantiomeric purity and confirm the stereochemical outcome of the synthesis.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, analyzing its purity, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. Due to the compound's aromatic nature and moderate polarity, reversed-phase HPLC is the most common approach. sielc.com

A typical HPLC method for this compound involves a C18 or similar nonpolar stationary phase. sielc.comresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. sielc.comjpionline.org An acid, like phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups. sielc.com Detection is typically performed using a UV detector, as the multiple aromatic rings in the molecule result in strong UV absorbance, often monitored at wavelengths such as 254 nm. jpionline.org This method can be scaled for preparative separation to isolate the compound from impurities. sielc.com

Table 4: Example HPLC Method for this compound Analysis

| Parameter | Condition | Reference |

| Column | Newcrom R1 (Reversed-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| Alternative Mobile Phase | For MS compatibility, formic acid can replace phosphoric acid. | sielc.com |

| Detection | UV-Vis | |

| Application | Analytical separation, impurity isolation, preparative separation | sielc.com |

Theoretical and Computational Investigations

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level, providing insights that complement experimental findings.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. Methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) can be used to optimize the molecule's geometry and calculate a variety of molecular properties. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For instance, in related phthalocyanine (B1677752) derivatives synthesized from 3,4-dibenzyloxybenzyl alcohol, the HOMO-LUMO gap was a key computed property for understanding their electronic behavior. acs.orgresearchgate.net

Furthermore, DFT can be used to generate a molecular electrostatic potential (MEP) map, which visualizes the electron density distribution and highlights regions susceptible to electrophilic or nucleophilic attack. The oxygen atoms of the ether and alcohol groups are expected to be regions of high electron density (negative potential), while the hydroxyl proton would be a site of positive potential. Global and local reactivity descriptors, such as electronegativity, chemical hardness, and Fukui functions, can be calculated to quantitatively predict the most probable sites for chemical reactions, such as oxidation or coordination to a metal center. nih.gov

| Calculated Property | Computational Method | Significance for this compound | Reference |

| Optimized Geometry | DFT (e.g., B3LYP/6-31G(d,p)) | Provides the most stable 3D structure, including bond lengths and angles. | researchgate.net |

| HOMO-LUMO Energies | DFT | The energy gap indicates kinetic stability and electronic excitation properties. | acs.orgresearchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution, predicting sites for nucleophilic and electrophilic attack. | |

| Reactivity Descriptors (Fukui Functions) | DFT | Quantifies the reactivity of specific atomic sites for various types of reactions. | nih.gov |

| Vibrational Frequencies | DFT | Predicts the theoretical infrared (IR) spectrum, aiding in the interpretation of experimental data. | researchgate.net |

This compound is a conformationally flexible molecule due to the presence of several rotatable single bonds, specifically within the two benzyloxy groups and the hydroxymethyl group. Molecular dynamics (MD) simulations are an ideal computational technique to explore the conformational landscape of this molecule over time.

MD simulations model the movement of atoms by solving Newton's equations of motion, governed by a force field (e.g., CHARMM, AMBER). nih.gov For a molecule like this compound, MD can reveal the preferred spatial arrangements and the dynamics of the transitions between them. A key focus of such a study would be the analysis of the dihedral angles that define the orientation of the three phenyl rings relative to each other and to the central catechol ring.

Techniques like Torsion Angle Molecular Dynamics (TAMD) are particularly efficient for sampling the conformational space of molecules with flexible regions, as they focus computational effort on the most relevant degrees of freedom—the torsion angles. researchgate.netmdpi.com By simulating the molecule in different environments (e.g., in a vacuum, in a solvent like water or an organic solvent), MD can predict how intermolecular interactions, such as hydrogen bonding from the alcohol group, influence its conformational preferences. tum.de These simulations provide insight into the molecule's shape, flexibility, and how it might interact with other molecules, such as enzymes or reactants in a solution.

Computational methods are invaluable for predicting the likely chemical transformations of this compound and elucidating their reaction mechanisms. The primary reactive sites are the alcohol group and the benzyl ether protecting groups.

Oxidation of the Benzyl Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde (3,4-bis(benzyloxy)benzaldehyde) or further to the carboxylic acid. DFT calculations can model the entire reaction pathway for this transformation with various oxidizing agents or catalysts. By calculating the energies of reactants, transition states, and products, a detailed free energy profile can be constructed. researchgate.netnih.gov This allows for the determination of activation barriers and reaction energies, providing a mechanistic understanding of, for example, a metal-catalyzed oxidation process. nih.govnih.gov

Cleavage of Benzyl Ethers (Debenzylation): The benzyl groups are protecting groups, and their removal is a common synthetic step. This is typically achieved through catalytic hydrogenolysis. Computational studies can model the mechanism of this C-O bond cleavage on a catalyst surface (e.g., Pd/C). mdpi.com DFT calculations have been used to investigate the hydrogenolysis of model compounds like benzyl phenyl ether, showing that the reaction proceeds via different mechanisms (hydrolysis vs. hydrogenolysis) depending on the catalyst and solvent system. tum.de Such studies can predict the selectivity of cleaving the aliphatic C-O bond of the benzyl ether over other bonds in the molecule. mdpi.com Alternative oxidative cleavage methods, for instance using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), can also be modeled to understand their regioselectivity and mechanism. nih.gov

Future Research Directions and Conceptual Advancements

Development of Highly Efficient, Selective, and Sustainable Synthetic Routes for 3,4-Bis(benzyloxy)benzyl Alcohol

The synthesis of this compound typically proceeds via the protection of the two phenolic hydroxyl groups of a catechol precursor, most commonly 3,4-dihydroxybenzyl alcohol or a derivative thereof. The development of more efficient, selective, and sustainable routes is a key area of ongoing research.

Traditional methods for forming benzyl (B1604629) ethers, such as the Williamson ether synthesis, involve the use of a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by reaction with benzyl bromide. cdnsciencepub.com While effective, this method can lack selectivity, especially in molecules with multiple hydroxyl groups, and requires harsh conditions. cdnsciencepub.com For substrates sensitive to strong bases, alternative methods are necessary. Mild bases like silver(I) oxide (Ag₂O) can offer greater selectivity for protecting one hydroxyl group in a diol. wikipedia.org

Modern advancements focus on catalytic and milder reaction conditions. For instance, 2-benzyloxy-1-methylpyridinium triflate has emerged as a reagent that allows for the benzylation of alcohols under nearly neutral, thermal conditions, circumventing the need for strong acids or bases. orgsyn.orgorgsyn.org This method is particularly valuable for complex molecules with sensitive functional groups. nih.gov Another approach involves using inexpensive, crystalline 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT) as an acid-catalyzed O-benzylating reagent, which offers high atom economy. organic-chemistry.org

The sustainability of these synthetic routes is also a critical consideration. This includes minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Research into catalytic systems that can be recycled and routes that proceed with high atom economy will be crucial. For example, the development of solid-supported catalysts or phase-transfer catalysis for benzylation can simplify purification and reduce solvent usage. chesci.com

Below is a table summarizing potential synthetic routes for the preparation of this compound and related benzyl ethers.

| Precursor | Reagents & Conditions | Key Features |

| 3,4-Dihydroxybenzyl alcohol | Benzyl bromide, NaH, DMF | Classic Williamson ether synthesis; high yield but can lack selectivity. cdnsciencepub.com |

| 3,4-Dihydroxybenzyl alcohol | Benzyl bromide, Ag₂O, DMF | Milder conditions, allows for selective monobenzylation of diols. wikipedia.org |

| Alcohol Substrate | 2-Benzyloxy-1-methylpyridinium triflate, MgO, Toluene (B28343), 90 °C | Neutral conditions, suitable for sensitive substrates. nih.gov |

| Alcohol Substrate | 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT), Trifluoromethanesulfonic acid | Acid-catalyzed, high atom economy. organic-chemistry.org |

| Benzyl alcohol | 2-Chloropyridine, KOH, Toluene, reflux | Preparation of 2-benzyloxypyridine, a precursor for other benzylation reagents. nih.gov |

Exploration of Novel Catalytic Systems for Tailored Transformations of the Benzylic Alcohol and its Ethers

The functional groups of this compound—the primary alcohol and the two benzyl ethers—are all amenable to a wide range of catalytic transformations. Future research will likely focus on developing novel catalytic systems that can selectively target one of these groups, enabling precise molecular editing.

Oxidation of the Benzylic Alcohol: The selective oxidation of the primary alcohol to the corresponding aldehyde, 3,4-bis(benzyloxy)benzaldehyde, is a key transformation. While traditional oxidants like dichromate can be used, they generate hazardous waste. chesci.comnih.gov Modern research focuses on greener, more selective catalytic methods. Systems using molecular oxygen or air as the ultimate oxidant are highly desirable. For example, Co single atoms supported on nitrogen-doped carbon (Co1/NC) have shown exceptional performance in the selective oxidation of benzyl alcohol to benzaldehyde (B42025) with high conversion and selectivity. rsc.org Another approach involves using ferric nitrate, which acts as an initiator to generate reactive nitrogen species that perform the oxidation. nih.govacs.org Photocatalytic methods, using catalysts like Eosin Y with O₂ and visible light, also offer a mild and green alternative for selective benzyl alcohol oxidation. organic-chemistry.org

Cleavage of the Benzyl Ethers (Debenzylation): The removal of the benzyl protecting groups to unmask the catechol functionality is another critical transformation. Catalytic hydrogenolysis using palladium on carbon (Pd/C) is a standard method, but it is incompatible with other reducible functional groups. organic-chemistry.org Therefore, developing chemoselective debenzylation methods is an active area of research. Oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a powerful method, particularly for electron-rich benzyl ethers. rsc.org The reaction proceeds under neutral conditions and can show selectivity based on the electronic and steric environment of the ether. rsc.orgnih.gov Other catalytic systems for debenzylation include a combination of BCl₃ and a cation scavenger for aryl benzyl ethers, and NaBrO₃ with Na₂S₂O₄ for applications in carbohydrate chemistry. orgsyn.orgorganic-chemistry.org

The following table highlights some advanced catalytic systems applicable to the transformation of benzyl alcohols and ethers.

| Transformation | Catalytic System | Key Features |

| Alcohol Oxidation | Co₁/NC, O₂ | High selectivity for aldehyde at high conversion. rsc.org |

| Alcohol Oxidation | Fe(NO₃)₃, 1,4-dioxane, heat | Bio-friendly and economical, acts as an initiator. nih.govacs.org |

| Alcohol Oxidation | Eosin Y, O₂, blue LED | Metal-free, photochemical, mild conditions. organic-chemistry.org |

| Alcohol Oxidation | Phase Transfer Catalysis (e.g., TBAB), Dichromate | High yield of aldehyde, avoids over-oxidation to acid. chesci.com |

| Ether Cleavage (Debenzylation) | DDQ, CH₂Cl₂/H₂O | Oxidative cleavage, selective for electron-rich benzyl ethers. rsc.orgnih.gov |

| Ether Cleavage (Debenzylation) | BCl₃·SMe₂, CH₂Cl₂ | Mild, selective cleavage, tolerates many other functional groups. google.com |

| Ether Cleavage (Debenzylation) | NaBrO₃, Na₂S₂O₄ | Oxidative debenzylation compatible with sensitive groups like azides. orgsyn.org |

Mechanistic Elucidation of Complex Reaction Pathways Involving Dibenzyloxybenzyl Alcohol

A deeper understanding of the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing more efficient synthetic strategies. The interplay between the two benzyloxy groups and the benzylic alcohol function can lead to complex reaction pathways.

The oxidation of benzyl ethers by DDQ is believed to proceed through an initial rate-determining hydride abstraction from the carbon alpha to the ether oxygen. cdnsciencepub.comdu.ac.in This generates a stabilized benzylic or allylic carbocation, which can then be trapped by nucleophiles or lose a proton. cdnsciencepub.comdu.ac.in For this compound, the electron-donating nature of the two benzyloxy groups would stabilize the incipient carbocation, making the benzylic alcohol's methylene (B1212753) group susceptible to such an oxidation. The presence of these activating groups makes DDQ a particularly suitable reagent for transformations at the benzylic position. rsc.org

The position of the benzyloxy groups (ortho and para to each other) significantly influences the electronic properties of the aromatic ring. These electron-donating groups activate the ring towards electrophilic aromatic substitution and stabilize cationic intermediates. youtube.com This electronic effect is crucial in reactions involving the aromatic core or the benzylic position. In debenzylation reactions, the mechanism can be influenced by the specific reagents used. For example, Lewis acid-promoted cleavage (e.g., with BCl₃) involves coordination of the Lewis acid to the ether oxygen, followed by cleavage of the carbon-oxygen bond. google.com

Future research should employ a combination of experimental techniques (like kinetic studies and in-situ spectroscopy) and computational modeling (like Density Functional Theory) to map out reaction energy profiles. researchgate.net This will help to understand the role of intermediates, transition states, and the influence of the dibenzyloxy substitution pattern on reactivity and selectivity. For instance, understanding the mechanism of selective mono-debenzylation versus di-debenzylation is crucial for its use as a versatile building block.

Strategic Integration into Automated and High-Throughput Synthesis Platforms

The integration of versatile building blocks like this compound into automated synthesis platforms represents a significant step towards accelerating the discovery of new functional molecules. These platforms, which include solid-phase synthesis and continuous flow chemistry, rely on robust and predictable chemical reactions.

Solid-Phase Synthesis: In automated solid-phase synthesis, molecules are built step-by-step on a solid support. This methodology is famously used for peptides and oligonucleotides. nih.govwikipedia.org Protected catechol-containing amino acids, such as Fmoc-DOPA(acetonide)-OH, are already used as building blocks in solid-phase peptide synthesis (SPPS). nih.govgoogle.com Similarly, this compound could be functionalized with a linker for attachment to a resin. Its primary alcohol could then be used as a point for further chemical elaboration, or it could be converted to other functional groups (e.g., an amine or carboxylic acid) to be incorporated into growing peptide or small molecule libraries. The stability of the benzyl ethers to many standard SPPS conditions makes it an attractive protecting group strategy.